molecular formula C13H19AsO2 B15159790 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane CAS No. 141941-78-8

4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane

Cat. No.: B15159790
CAS No.: 141941-78-8
M. Wt: 282.21 g/mol
InChI Key: PQPKIIUJGLFWEQ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane is an organoarsenic compound with the molecular formula C12H17AsO2 This compound is characterized by a dioxarsolane ring, which is a five-membered ring containing arsenic and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane typically involves the reaction of 4-methylphenylarsine oxide with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the dioxarsolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert it back to the corresponding arsine.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Arsenic(V) compounds.

    Reduction: Arsine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Similar structure but contains boron instead of arsenic.

    4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxagermolane: Contains germanium instead of arsenic.

    4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxastannolane: Contains tin instead of arsenic.

Uniqueness

The presence of arsenic in 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane imparts unique chemical and biological properties compared to its boron, germanium, and tin analogs

Properties

CAS No.

141941-78-8

Molecular Formula

C13H19AsO2

Molecular Weight

282.21 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane

InChI

InChI=1S/C13H19AsO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3

InChI Key

PQPKIIUJGLFWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[As]2OC(C(O2)(C)C)(C)C

Origin of Product

United States

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